5-Fluoro-6-methylnicotinaldehyde
Description
5-Fluoro-6-methylnicotinaldehyde is a substituted pyridine derivative featuring a fluorine atom at position 5, a methyl group at position 6, and an aldehyde functional group at position 3 of the pyridine ring. Nicotinaldehyde derivatives are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and fluorescent probes . The fluorine atom enhances metabolic stability and bioavailability, while the methyl group contributes to lipophilicity, influencing membrane permeability and binding interactions .
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILVTXVTPGXUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265780 | |
| Record name | 5-Fluoro-6-methyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917835-70-2 | |
| Record name | 5-Fluoro-6-methyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917835-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-6-methyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylnicotinaldehyde can be achieved through various synthetic routes. One common method involves the fluorination of 6-methylnicotinaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 6-methylnicotinaldehyde in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar fluorination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-6-methylnicotinic acid.
Reduction: 5-Fluoro-6-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Fluoro-6-methylnicotinaldehyde with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications.
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (F, Br, Cl) : Fluorine at position 5 enhances electronic withdrawal, stabilizing intermediates in nucleophilic aromatic substitution. Bromine at position 6 increases electrophilicity, favoring cross-coupling reactions .
- Methyl vs. Methoxy/Ethoxy : Methyl (CH₃) provides moderate lipophilicity, while methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups increase solubility in polar solvents but reduce metabolic stability .
Functional Group Influence :
- Aldehyde (CHO) : Highly reactive in condensation reactions (e.g., forming Schiff bases) compared to ketones or esters. This makes aldehyde derivatives preferred for dynamic combinatorial chemistry .
- Ester (COOCH₃) : Offers hydrolytic stability, making it suitable for prolonged storage and controlled release in drug formulations .
Applications :
Biological Activity
5-Fluoro-6-methylnicotinaldehyde (CAS No. 917835-70-2) is an organic compound derived from nicotinaldehyde, characterized by a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 139.13 g/mol
- Appearance : Yellow solid with a characteristic odor
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of nicotinamidases, enzymes crucial for nicotinamide salvage pathways in various organisms, including pathogenic bacteria such as Borrelia burgdorferi and Brucella abortus. These enzymes are essential for the viability of these microorganisms, suggesting that this compound could have therapeutic potential as an antimicrobial agent .
Antimicrobial Properties
In studies evaluating the antimicrobial activity of nicotinaldehyde derivatives, this compound exhibited significant inhibition against several bacterial strains. The mechanism appears to involve disruption of nicotinamide metabolism, which is critical for bacterial survival .
Kinetic Studies
Kinetic parameters for enzyme inhibition were determined using continuous assays to monitor nicotinamidase activity in model organisms such as Caenorhabditis elegans and Drosophila melanogaster. The results demonstrated that this compound effectively inhibits these enzymes with varying degrees of potency depending on concentration, revealing its potential as a lead compound in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Fluoro-5-methylnicotinaldehyde | Structure | Moderate inhibition of nicotinamidases |
| 5-Fluoro-6-methylpyridine-3-carbaldehyde | Structure | Weak antimicrobial properties |
| 5-Fluoro-6-methyl-3-pyridinemethanol | Structure | No significant activity |
This table illustrates how the structural variations among these compounds influence their biological activities, particularly their effectiveness as enzyme inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
